

# An In-depth Technical Guide to Benzohydrazide: Molecular Structure, Properties, and Characterization

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## Compound of Interest

Compound Name: *Benzohydrazide*

Cat. No.: *B140651*

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **benzohydrazide** ( $C_7H_8N_2O$ ), a key chemical intermediate and structural motif in medicinal chemistry. The document details its molecular structure, physicochemical properties, and the experimental protocols used for its synthesis and characterization.

## Core Molecular Properties and Identifiers

**Benzohydrazide** is an organic compound featuring a benzene ring bonded to a hydrazide functional group.<sup>[1]</sup> Its key quantitative data and identifiers are summarized below.

Property	Data	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O	
Linear Formula	C <sub>6</sub> H <sub>5</sub> CONHNH <sub>2</sub>	
Molecular Weight	136.15 g/mol	
Average Molecular Weight	136.154 g/mol	[1]
Monoisotopic Molecular Weight	136.063662883 Da	[2]
IUPAC Name	benzohydrazide	[2]
CAS Number	613-94-5	
Physical Form	White powder	[1]
Melting Point	112-115 °C	[1]
SMILES	NNC(=O)c1ccccc1	
InChI Key	WARCRYXKINZHGQ-UHFFFAOYSA-N	

## Molecular Structure and Visualization

**Benzohydrazide** consists of a phenyl group attached to the carbonyl carbon of a hydrazide moiety (-CONHNH<sub>2</sub>). This structure provides both hydrogen bond donors (-NH, -NH<sub>2</sub>) and a hydrogen bond acceptor (C=O), which are crucial for its interaction with biological targets. The presence of the aromatic ring and the reactive hydrazide group makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and Schiff bases.

Caption: 2D structure of the **Benzohydrazide** molecule.

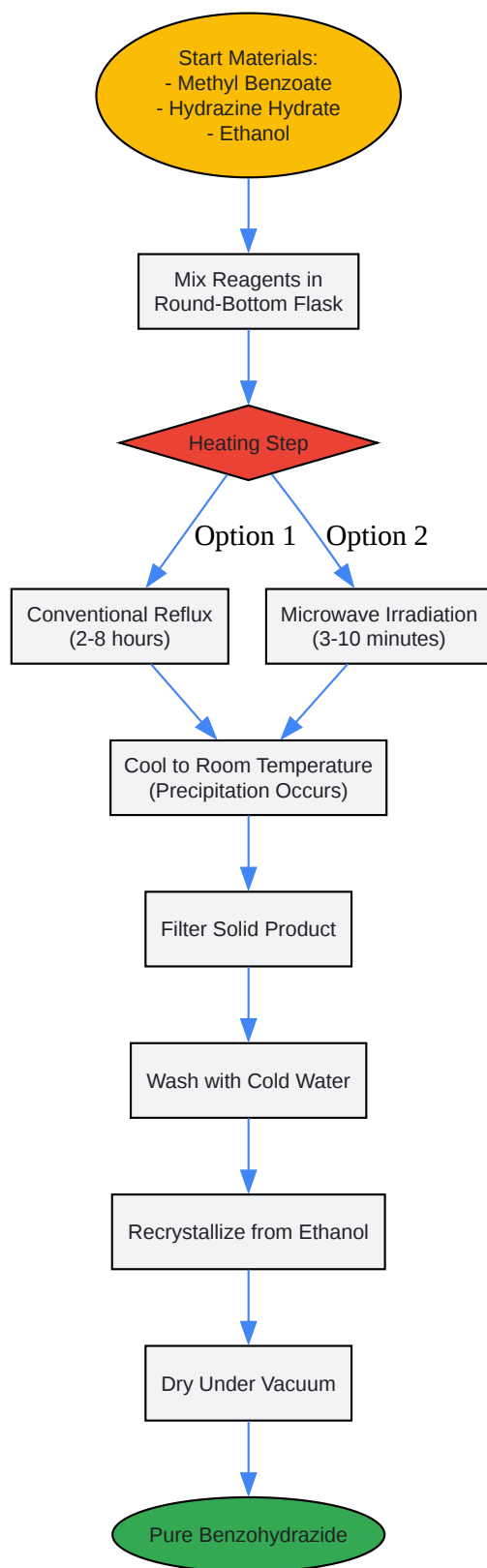
## Experimental Protocols

This section details common experimental procedures for the synthesis and characterization of **benzohydrazide**.

**Benzohydrazide** is commonly synthesized via the hydrazinolysis of a benzoic acid ester, such as methyl benzoate or ethyl benzoate. Both conventional heating and microwave-assisted methods are effective.<sup>[1][3]</sup>

Protocol: Synthesis from Methyl Benzoate and Hydrazine Hydrate<sup>[1][3]</sup>

- Reaction Setup: In a round-bottom flask, combine methyl benzoate (1.0 eq) and ethanol.
- Addition of Hydrazine: Add hydrazine hydrate (1.2-2.5 eq) to the mixture with stirring.
- Heating:
  - Conventional Method: Reflux the reaction mixture for 2-8 hours.<sup>[1][3]</sup> The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
  - Microwave Method: Subject the mixture to microwave irradiation (e.g., 350-500 W) for a total of 3-10 minutes, often with intermittent stirring or cooling.<sup>[1][4]</sup>
- Isolation: After cooling the reaction mixture to room temperature, a white precipitate of **benzohydrazide** forms.
- Purification: Filter the solid product and wash it thoroughly with cold water to remove excess hydrazine hydrate and other water-soluble impurities.
- Recrystallization: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure, crystalline **benzohydrazide**.<sup>[1]</sup>
- Drying: Dry the purified crystals under vacuum.



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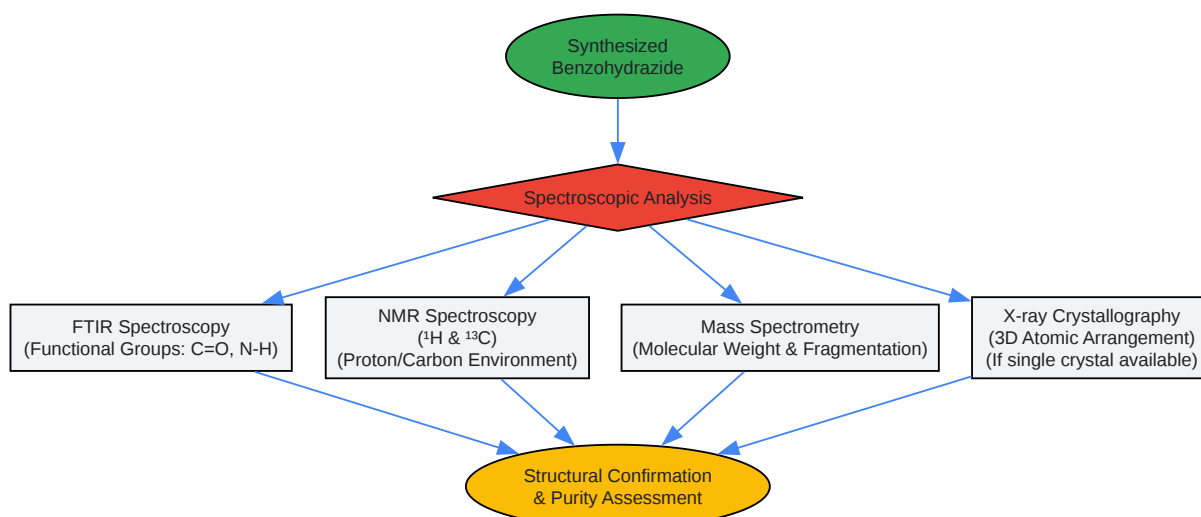
Caption: General workflow for the synthesis of **benzohydrazide**.

The identity and purity of synthesized **benzohydrazide** are confirmed using various spectroscopic techniques.<sup>[5]</sup>

#### Protocol: Analytical Characterization

- Fourier-Transform Infrared (FTIR) Spectroscopy:
  - Methodology: Prepare a sample, typically as a KBr pellet, and record the spectrum.
  - Expected Peaks: A detailed vibrational analysis of **benzohydrazide** has been performed.<sup>[6][7]</sup> Key characteristic absorption bands include: N-H stretching vibrations (typically in the 3200-3400  $\text{cm}^{-1}$  region), a strong C=O (Amide I) stretching band around 1640-1680  $\text{cm}^{-1}$ , and C=C stretching bands for the aromatic ring around 1500-1600  $\text{cm}^{-1}$ .<sup>[8]</sup>
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Methodology: Dissolve the sample in a deuterated solvent (e.g., DMSO- $\text{d}_6$ ) and record  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.<sup>[9]</sup>
  - Expected  $^1\text{H}$  NMR Signals: Signals corresponding to the aromatic protons (multiplet, ~7.4-8.0 ppm), the N-H protons of the hydrazide group (broad singlets), with chemical shifts that can vary depending on solvent and concentration.<sup>[2][9]</sup>
  - Expected  $^{13}\text{C}$  NMR Signals: Signals for the carbonyl carbon (~165 ppm) and distinct signals for the aromatic carbons.<sup>[9][10]</sup>
- Mass Spectrometry (MS):
  - Methodology: Analyze the sample using a technique like Electron Ionization (EI) Mass Spectrometry.<sup>[11]</sup>
  - Expected Fragmentation: The mass spectrum will show a molecular ion peak  $[\text{M}]^+$  corresponding to the molecular weight of **benzohydrazide** ( $m/z = 136$ ). Common fragmentation patterns in organic molecules involve the cleavage of the weakest bonds.<sup>[12][13]</sup> For **benzohydrazide**, key fragments may arise from the cleavage of the C(O)-NHNH $_2$  bond, leading to the benzoyl cation ( $\text{C}_6\text{H}_5\text{CO}^+$ ,  $m/z = 105$ ), and the loss of the amino group, leading to a fragment at  $m/z = 120$ .

- X-ray Crystallography:
  - Methodology: This technique provides definitive proof of structure by determining the precise arrangement of atoms in a single crystal. While the crystal structures of numerous **benzohydrazide** derivatives have been determined and deposited in databases like the Cambridge Crystallographic Data Centre (CCDC)[14][15][16], specific crystallographic data for the parent **benzohydrazide** molecule was not identified in the consulted search results. The protocol involves growing a suitable single crystal and analyzing it using an X-ray diffractometer.



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Caption: Analytical workflow for **benzohydrazide** characterization.

## Role in Drug Discovery and Development

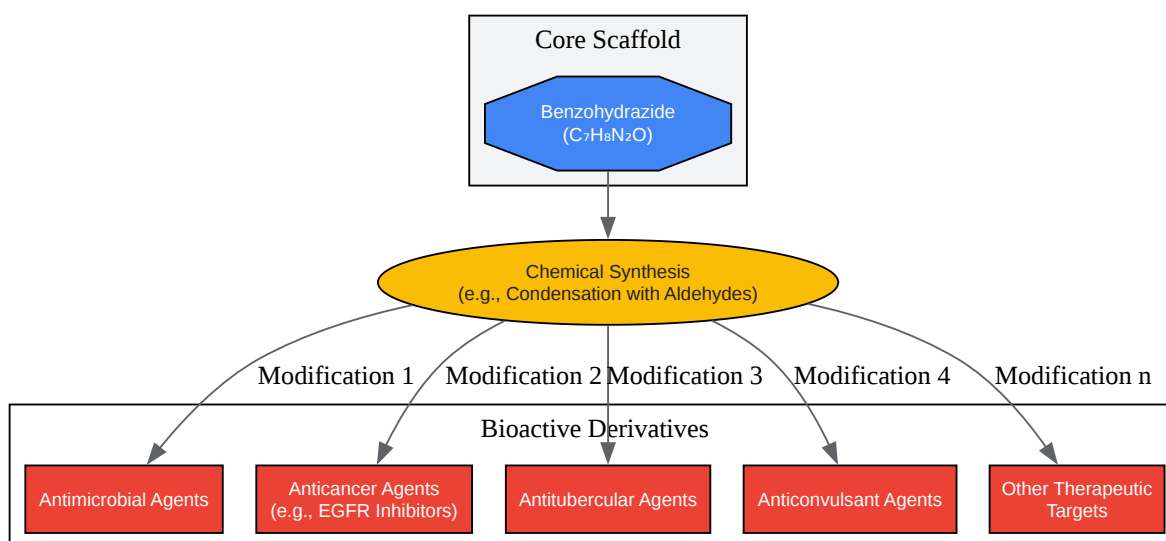
**Benzohydrazide** itself is not typically the final active pharmaceutical ingredient. Instead, its molecular structure serves as a valuable pharmacophore—a core structural scaffold that can be chemically modified to produce a wide array of derivatives with diverse biological activities.

[1] The hydrazide moiety is readily condensed with various aldehydes and ketones to form hydrazones, which are a prominent class of compounds in medicinal chemistry.[1]

Derivatives of **benzohydrazide** have been investigated for numerous therapeutic applications, including:

- Antimicrobial Agents: Showing activity against bacteria and fungi.[5]
- Anticancer Agents: Acting as inhibitors for targets like Epidermal Growth Factor Receptor (EGFR) kinase.[17]
- Antitubercular Agents: The hydrazide group is a key feature in several anti-mycobacterial drugs.[9]
- Anticonvulsant and Anti-inflammatory Agents.[1][17]

The development process involves using the **benzohydrazide** core and attaching different chemical groups to optimize binding to a biological target, improve pharmacokinetic properties, and reduce toxicity.



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Caption: **Benzohydrazide** as a core scaffold for developing bioactive agents.

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